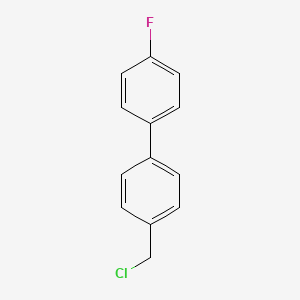
4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)benzyl chloride is an organic compound with the molecular formula C13H10ClF. It is a derivative of benzyl chloride, where the benzyl group is substituted with a fluorophenyl group at the para position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(4-Fluorophenyl)benzyl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to produce 4-fluorobenzyl chloride. This intermediate is then reacted with 4-fluorobenzene in the presence of a catalyst to yield 4-(4-Fluorophenyl)benzyl chloride .
Industrial Production Methods
In industrial settings, the production of 4-(4-Fluorophenyl)benzyl chloride often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluorophenyl)benzyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation: It can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert it into the corresponding benzyl fluoride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Nucleophilic Substitution: Produces substituted benzyl derivatives.
Oxidation: Yields benzyl alcohols or carboxylic acids.
Reduction: Forms benzyl fluoride.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)benzyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)benzyl chloride involves its ability to act as an electrophile in various chemical reactions. The chlorine atom in the compound is highly reactive and can be easily replaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzyl chloride: Similar in structure but lacks the additional phenyl group.
Benzyl chloride: The parent compound without the fluorine substitution.
4-Fluorophenylmethanol: The alcohol derivative of 4-fluorobenzyl chloride
Uniqueness
4-(4-Fluorophenyl)benzyl chloride is unique due to the presence of both fluorine and phenyl groups, which impart distinct chemical properties such as increased reactivity and stability. These properties make it particularly useful in the synthesis of pharmaceuticals and other high-value chemicals .
Propriétés
Numéro CAS |
32193-95-6 |
|---|---|
Formule moléculaire |
C13H10ClF |
Poids moléculaire |
220.67 g/mol |
Nom IUPAC |
1-(chloromethyl)-4-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C13H10ClF/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 |
Clé InChI |
HABHGBOCWJYINP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCl)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



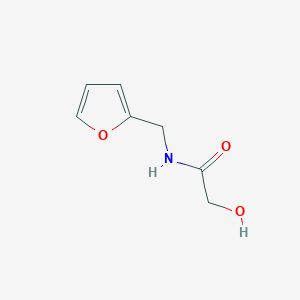

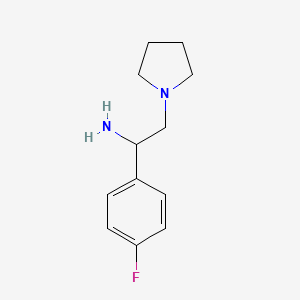
![2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B12114357.png)
![4-Amino-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12114361.png)


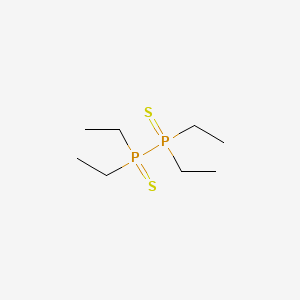
![10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114381.png)

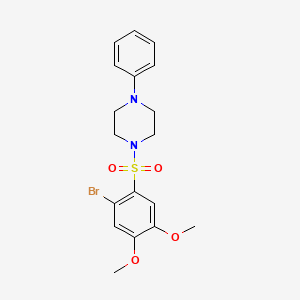
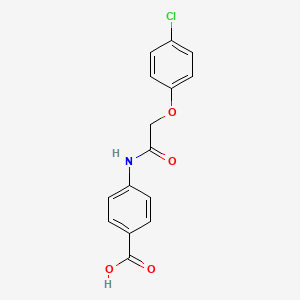
![(4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12114415.png)
